

# Historical literature review on substituted benzoins

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An In-depth Technical Guide on the Historical Literature of Substituted Benzoins

## Introduction

Substituted benzoins, a class of  $\alpha$ -hydroxy ketones, have been a subject of significant interest in organic chemistry for nearly two centuries. Their rich history is intertwined with the development of fundamental concepts in reaction mechanisms and catalysis. The parent compound, benzoin, was first synthesized in 1832 by Justus von Liebig and Friedrich Wöhler during their investigations into bitter almond oil.<sup>[1][2][3]</sup> This discovery paved the way for the exploration of a wide array of substituted analogs, each with unique properties and applications. The benzoin condensation, the classic reaction for their synthesis, is a cornerstone of organic chemistry, demonstrating the concept of "umpolung" or the reversal of polarity of the carbonyl carbon.<sup>[4][5][6]</sup>

This technical guide provides a comprehensive historical review of the synthesis, properties, and applications of substituted benzoins. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential utility of these versatile compounds. The guide details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the evolution of their applications from synthetic intermediates to molecules with significant biological and photochemical activity.

## Synthetic Methodologies: A Historical Perspective

The synthesis of substituted benzoins has evolved significantly since the 19th century. While the benzoin condensation remains a central theme, other methods have been developed to access a wider range of structures, including those that are challenging to synthesize via the classic route.

## The Benzoin Condensation

The benzoin condensation is a carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes, typically aromatic, to form an  $\alpha$ -hydroxy ketone.<sup>[1][5][6]</sup> The reaction is catalyzed by a nucleophile, with the most historically significant catalysts being the cyanide ion and, later, N-heterocyclic carbenes (NHCs).

### a) Cyanide-Catalyzed Benzoin Condensation

The catalytic role of cyanide in the benzoin condensation was elucidated by Nikolay Zinin in the late 1830s.<sup>[1][2]</sup> The mechanism, proposed by A. J. Lapworth in 1903, involves the nucleophilic attack of the cyanide ion on the aldehyde carbonyl, followed by a proton transfer to create a cyanohydrin intermediate.<sup>[1]</sup> This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde. Subsequent elimination of the cyanide ion yields the benzoin product.<sup>[1][3]</sup> The reaction is reversible, and the product distribution is determined by thermodynamic stability.<sup>[1]</sup>

The synthesis of "mixed" or unsymmetrical benzoins, where two different aldehydes are used, is also possible.<sup>[1]</sup> However, this can lead to a mixture of four products (two homo-dimers and two cross-benzoins), making purification challenging.<sup>[7][8]</sup>

### b) N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation

A significant advancement in benzoin chemistry was the discovery that N-heterocyclic carbenes (NHCs), generated from the deprotonation of thiazolium or triazolium salts, can also catalyze the benzoin condensation.<sup>[1][5]</sup> This was first reported by Ukai, and the mechanism was later detailed by Ronald Breslow in 1958.<sup>[6][9][10]</sup> The NHC catalyst functions similarly to cyanide, enabling the umpolung of the aldehyde.<sup>[6]</sup> NHC catalysts have expanded the scope of the benzoin condensation, including the synthesis of asymmetric benzoins using chiral NHCs.<sup>[1][6][11]</sup> Triazolium salt-derived NHCs have proven to be particularly effective for enantioselective benzoin reactions.<sup>[6][11]</sup>

## The Stetter Reaction

While not a direct synthesis of benzoins, the Stetter reaction is a closely related and important transformation. Reported by Dr. Hermann Stetter in 1973, it involves the 1,4-addition of an aldehyde to an  $\alpha,\beta$ -unsaturated compound, catalyzed by cyanide or a thiazolium salt.[\[10\]](#)[\[12\]](#) This reaction competes with the 1,2-addition that leads to benzoin products.[\[12\]](#) However, because the benzoin condensation is reversible and the Stetter reaction is not, the 1,4-dicarbonyl product is typically favored.[\[10\]](#)[\[12\]](#) The Stetter reaction provides a valuable route to 1,4-dicarbonyl compounds, which are versatile synthetic intermediates.[\[9\]](#)[\[10\]](#)

## Acyloin Condensation

The acyloin condensation is a reductive coupling of two carboxylic acid esters using metallic sodium to produce an  $\alpha$ -hydroxy ketone.[\[13\]](#) This method is particularly useful for the synthesis of aliphatic analogs of benzoins, which are also known as acyloins.[\[13\]](#) The reaction can be performed intramolecularly with di-esters to form cyclic acyloins.[\[13\]](#)

## Other Synthetic Approaches

Several other methods for the synthesis of substituted benzoins and their derivatives have been reported in the literature. These include:

- **Oxidation of Benzylic Alcohols:** Facile oxidation of benzylic alcohols can yield benzil compounds (1,2-diketones), which can then be selectively reduced to the corresponding benzoin.[\[14\]](#)
- **Grignard Reactions:** The addition of a Grignard reagent to a cyanohydrin or a protected cyanohydrin of an aromatic aldehyde has been used for the synthesis of mixed benzoins.[\[14\]](#)
- **Ultrasonic and Microwave-Assisted Synthesis:** To improve yields and reaction times, especially for benzoins with electron-donating substituents which are often difficult to synthesize, ultrasonic (US) and microwave (MW) assisted methods have been explored.[\[14\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the synthesis of substituted benzoins based on methodologies described in the literature.

## Protocol 1: Cyanide-Catalyzed Benzoin Condensation (General Procedure)

- Reactant Preparation: An aromatic aldehyde (e.g., benzaldehyde) is dissolved in aqueous ethanol.
- Catalyst Addition: A catalytic amount of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the solution.<sup>[2]</sup>
- Reaction: The mixture is typically refluxed for a specified period, often with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often crystallizes out. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

## Protocol 2: NHC-Catalyzed Benzoin Condensation (General Procedure)

- Catalyst Generation: A thiazolium or triazolium salt is dissolved in a suitable solvent (e.g., THF or DMF). A base (e.g., a tertiary amine like triethylamine or DBU) is added to deprotonate the salt and generate the N-heterocyclic carbene in situ.
- Aldehyde Addition: The aldehyde substrate is added to the solution containing the NHC catalyst.
- Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as indicated by TLC.
- Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

## Protocol 3: Oxidation of a Substituted Benzoin to a Benzil

- Reactant Preparation: A substituted benzoin is dissolved in a suitable solvent such as acetone or glacial acetic acid.[14]
- Oxidant Addition: An oxidizing agent, such as concentrated nitric acid ( $\text{HNO}_3$ ) or copper(II) acetate, is added to the solution.[14]
- Reaction: The mixture is heated (e.g., on a water bath) for a period ranging from 30 minutes to a few hours, with stirring.[14]
- Workup and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the benzil product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

## Quantitative Data on Benzoin Synthesis

The yield of substituted benzoins can vary significantly depending on the substituents on the aromatic ring and the reaction conditions. The following tables summarize representative data from the literature.

Entry	Aldehyde 1	Aldehyde 2	Catalyst	Yield (%)	Reference
1	Benzaldehyde	Benzaldehyde	NaCN	~90	[2]
2	4-Chlorobenzaldehyde	4-Chlorobenzaldehyde	Thiazolium Salt	Good	[6]
3	4-Methoxybenzaldehyde	4-Methoxybenzaldehyde	Thiazolium Salt	Good	[6]
4	Aliphatic Aldehyde	Aromatic Aldehyde	Triazolium Salt	High Selectivity	[6]
5	Hydroxy Benzaldehydes	Hydroxy Benzaldehydes	Thiamine/Na OH (US)	39-68	[14]

Table 1: Representative Yields for Benzoin Condensation Reactions.

Entry	Aldehyde	Michael Acceptor	Product Type	Catalyst	Reference
1	Aromatic Aldehyde	$\alpha,\beta$ -Unsaturated Ketone	1,4-Diketone	Thiazolium Salt	<a href="#">[10]</a> <a href="#">[12]</a>
2	Aromatic Aldehyde	$\alpha,\beta$ -Unsaturated Ester	4-Ketoester	Cyanide	<a href="#">[12]</a>
3	Aromatic Aldehyde	$\alpha,\beta$ -Unsaturated Nitrile	4-Ketonitrile	Thiazolium Salt	<a href="#">[12]</a>
4	Aliphatic Aldehyde	$\alpha,\beta$ -Unsaturated Ketone	1,4-Diketone	Thiazolium Salt	<a href="#">[10]</a>

Table 2: Scope of the Stetter Reaction.

## Applications of Substituted Benzoins

Initially valued as synthetic intermediates, the applications of substituted benzoins have expanded into various fields of chemistry and materials science.

### Synthetic Intermediates

Substituted benzoins are valuable precursors for the synthesis of a variety of organic molecules, including:

- **Benzils:** Oxidation of benzoins yields benzils (1,2-diketones), which are themselves important building blocks for pharmaceuticals and in the synthesis of heterocyclic compounds like quinoxalines.[\[14\]](#)[\[15\]](#)
- **Hydrobenzoins:** Reduction of benzoins produces 1,2-diols known as hydrobenzoins, which have been used as chiral auxiliaries and in the synthesis of chiral crown ethers.[\[15\]](#)

- **Heterocyclic Compounds:** Benzoin condensation is a key step in the synthesis of certain heterocyclic systems.[3][4]

## Photochemistry and Polymer Science

Benzoin and its derivatives are widely used as photoinitiators in free-radical polymerization.[15][16] Upon exposure to UV light, they undergo  $\alpha$ -cleavage (Norrish Type I reaction) to generate free radicals that initiate the polymerization of monomers.[16] This property is exploited in applications such as UV-curable coatings, inks, and adhesives.[16] Substituted benzoins, such as 3',5'-dimethoxybenzoin, have been shown to have higher photocleavage quantum yields than the parent benzoin, making them more efficient photoinitiators.[16]

## Pharmacological and Biological Activities

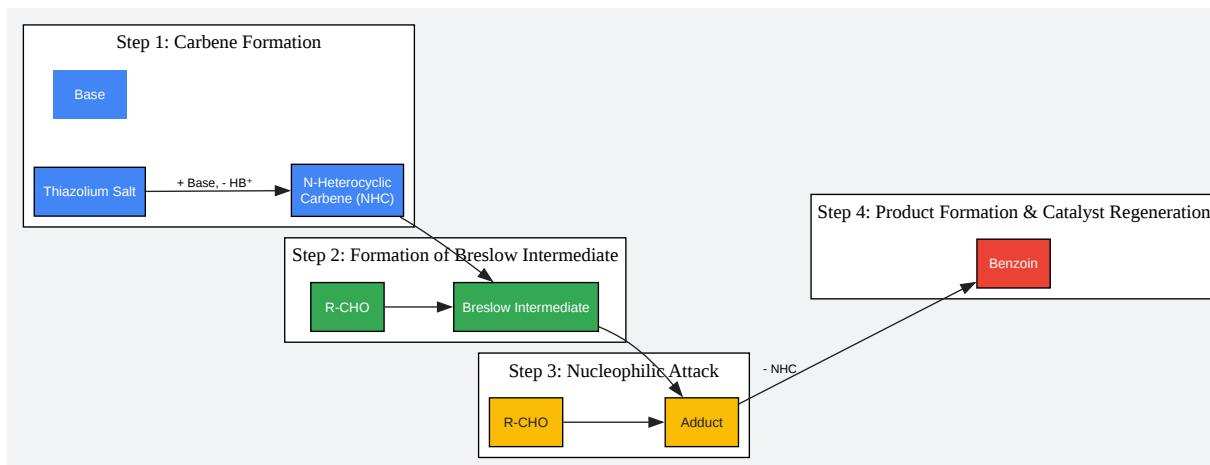
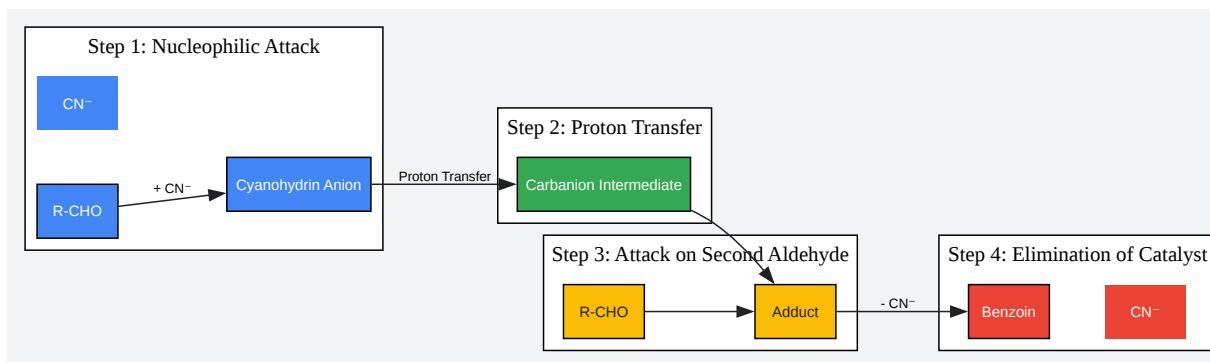
In recent years, there has been growing interest in the biological activities of substituted benzoins and their derivatives. Various studies have demonstrated that these compounds possess a range of pharmacological properties, including:

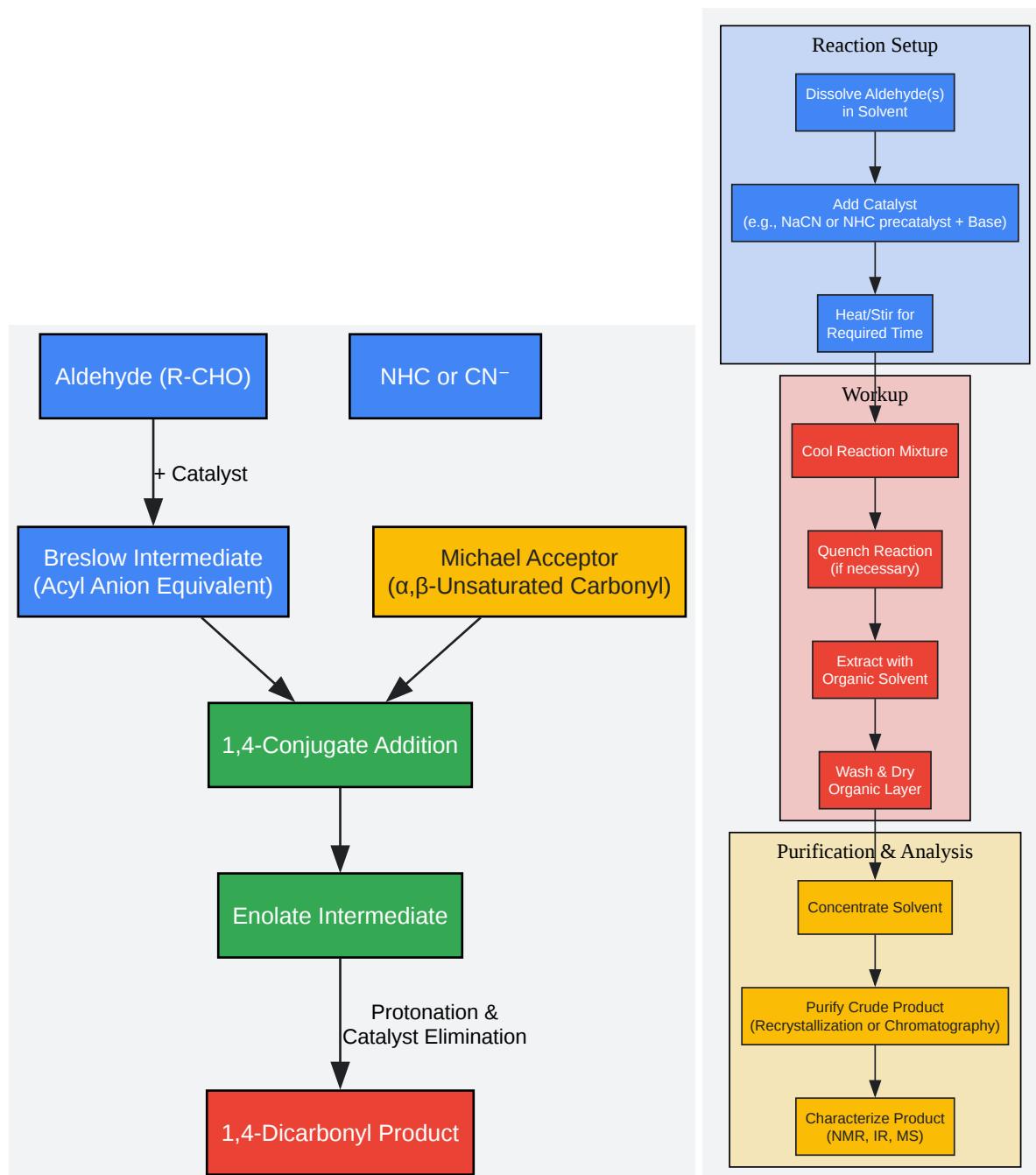
- **Antitumor Activity:** Certain substituted benzoin derivatives have shown promising antiproliferative activity against various cancer cell lines, including colon and breast cancer. [17]
- **Antimicrobial and Antifungal Activity:** Some hydroxy-substituted benzoins have exhibited activity against bacteria such as *E. coli* and fungi like *C. albicans*.[14][18]
- **Antioxidant Activity:** Phenolic benzoin derivatives have been shown to possess antioxidant properties.[14][18]
- **Enzyme Inhibition:** Substituted benzoins have been investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase.[14][18]

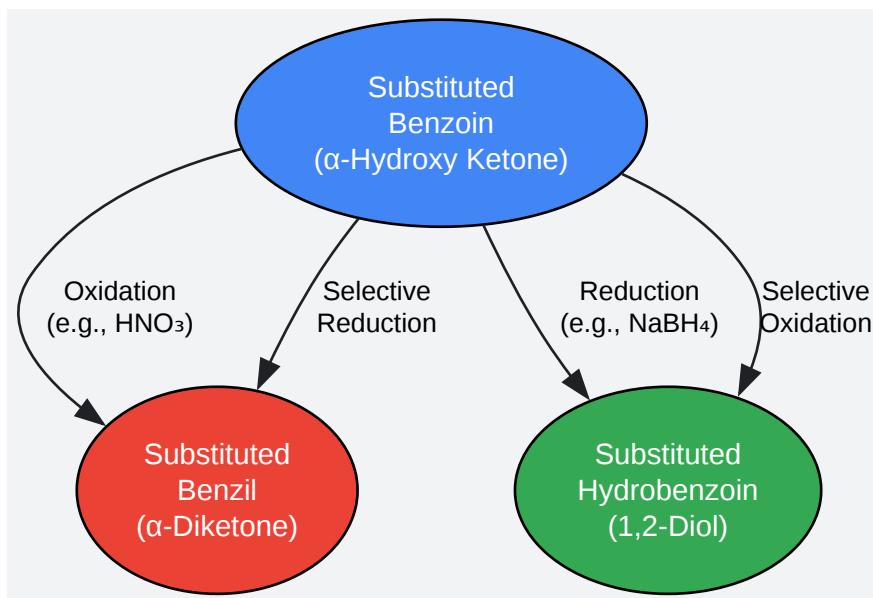
The diverse biological profile of substituted benzoins makes them an interesting scaffold for the development of new therapeutic agents.

## Visualizations of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.







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